molecular formula C8H5NO2S B8815901 5-Phenyl-1,3,4-oxathiazol-2-one CAS No. 5852-49-3

5-Phenyl-1,3,4-oxathiazol-2-one

Cat. No. B8815901
CAS RN: 5852-49-3
M. Wt: 179.20 g/mol
InChI Key: NDAURKDIFHXVHE-UHFFFAOYSA-N
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Patent
US04144047

Procedure details

Chlorocarbonylsulfenyl chloride was prepared by a literature procedure. A mixture of 784.9 g (4.22 mol) of trichloromethanesulfenyl chloride and 76 g (4.22 mol) of water dissolved in 886 ml of concentrated H2SO4 was stirred at 45°-50° for 1 hour in a 51. flask, at which time the initially-copious HC1 evolution had ceased. (Foaming presented problems in the beginning.) The mixture was transferred to a separatory funnel, and after 15 minutes, the layers were separated. The top, fluid layer, which amounted to 404.3 g (3.08 mol, 73% yield) of fairly pure chlorocarbonylsulfenyl chloride, was added to 373 g (3.08 mol) of benzamide in 1 1. of toluene in a 5 1. flask fitted with stirrer and reflux condenser. The mixture was stirred vigorously and was heated gently to 58°. A mildly exothermic reaction carried the temperature to 65° with foaming and vigorous gas evolution. The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours, and at 110° for 0.75 hours, at which time gas evolution had ceased. The reaction mixture was concentrated under vacuum to 1.5 mm and 90°. The residue was heated with 650 ml of methylcyclohexane; the mixture was treated with charcoal, filtered, and allowed to cool. The resultant solid was recrystallized from 650 ml of methylcyclohexane, heated to 75 (charcoal treatment and filtration) to give 375 g of very pale yellow solid, 5-phenyl-1,3,4 -oxathiazol-2-one, m.p. 64°-67°. An additional 27.2 g of product, m.p. 64°-67°, was obtained from the filtrates. The total yield, 412.2 g, corresponds to 75% of the theoretical amount.
Quantity
784.9 g
Type
reactant
Reaction Step One
Name
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
886 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)(Cl)[S:3][Cl:4].[OH2:7].[C:8]([NH2:16])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1(C)C=CC=CC=1>OS(O)(=O)=O>[Cl:1][C:2]([S:3][Cl:4])=[O:15].[C:9]1([C:8]2[O:15][C:2](=[O:7])[S:3][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
784.9 g
Type
reactant
Smiles
ClC(SCl)(Cl)Cl
Name
Quantity
76 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
373 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
886 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 45°-50° for 1 hour in a 51
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask, at which time the initially-copious HC1 evolution had ceased
CUSTOM
Type
CUSTOM
Details
) The mixture was transferred to a separatory funnel
WAIT
Type
WAIT
Details
after 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
flask fitted with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously
TEMPERATURE
Type
TEMPERATURE
Details
was heated gently to 58°
CUSTOM
Type
CUSTOM
Details
A mildly exothermic reaction
CUSTOM
Type
CUSTOM
Details
to 65°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours
Duration
0.5 h
WAIT
Type
WAIT
Details
at 110° for 0.75 hours
Duration
0.75 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum to 1.5 mm and 90°
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated with 650 ml of methylcyclohexane
ADDITION
Type
ADDITION
Details
the mixture was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resultant solid was recrystallized from 650 ml of methylcyclohexane
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75 (charcoal treatment and filtration)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(=O)SCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NSC(O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04144047

Procedure details

Chlorocarbonylsulfenyl chloride was prepared by a literature procedure. A mixture of 784.9 g (4.22 mol) of trichloromethanesulfenyl chloride and 76 g (4.22 mol) of water dissolved in 886 ml of concentrated H2SO4 was stirred at 45°-50° for 1 hour in a 51. flask, at which time the initially-copious HC1 evolution had ceased. (Foaming presented problems in the beginning.) The mixture was transferred to a separatory funnel, and after 15 minutes, the layers were separated. The top, fluid layer, which amounted to 404.3 g (3.08 mol, 73% yield) of fairly pure chlorocarbonylsulfenyl chloride, was added to 373 g (3.08 mol) of benzamide in 1 1. of toluene in a 5 1. flask fitted with stirrer and reflux condenser. The mixture was stirred vigorously and was heated gently to 58°. A mildly exothermic reaction carried the temperature to 65° with foaming and vigorous gas evolution. The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours, and at 110° for 0.75 hours, at which time gas evolution had ceased. The reaction mixture was concentrated under vacuum to 1.5 mm and 90°. The residue was heated with 650 ml of methylcyclohexane; the mixture was treated with charcoal, filtered, and allowed to cool. The resultant solid was recrystallized from 650 ml of methylcyclohexane, heated to 75 (charcoal treatment and filtration) to give 375 g of very pale yellow solid, 5-phenyl-1,3,4 -oxathiazol-2-one, m.p. 64°-67°. An additional 27.2 g of product, m.p. 64°-67°, was obtained from the filtrates. The total yield, 412.2 g, corresponds to 75% of the theoretical amount.
Quantity
784.9 g
Type
reactant
Reaction Step One
Name
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
886 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)(Cl)[S:3][Cl:4].[OH2:7].[C:8]([NH2:16])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1(C)C=CC=CC=1>OS(O)(=O)=O>[Cl:1][C:2]([S:3][Cl:4])=[O:15].[C:9]1([C:8]2[O:15][C:2](=[O:7])[S:3][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
784.9 g
Type
reactant
Smiles
ClC(SCl)(Cl)Cl
Name
Quantity
76 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
373 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
886 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 45°-50° for 1 hour in a 51
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask, at which time the initially-copious HC1 evolution had ceased
CUSTOM
Type
CUSTOM
Details
) The mixture was transferred to a separatory funnel
WAIT
Type
WAIT
Details
after 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
flask fitted with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously
TEMPERATURE
Type
TEMPERATURE
Details
was heated gently to 58°
CUSTOM
Type
CUSTOM
Details
A mildly exothermic reaction
CUSTOM
Type
CUSTOM
Details
to 65°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours
Duration
0.5 h
WAIT
Type
WAIT
Details
at 110° for 0.75 hours
Duration
0.75 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum to 1.5 mm and 90°
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated with 650 ml of methylcyclohexane
ADDITION
Type
ADDITION
Details
the mixture was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resultant solid was recrystallized from 650 ml of methylcyclohexane
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75 (charcoal treatment and filtration)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(=O)SCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NSC(O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.